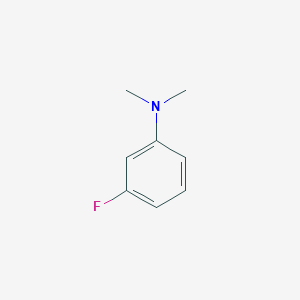

3-氟-N,N-二甲基苯胺

描述

3-Fluoro-N,N-dimethylaniline is a fluorinated derivative of N,N-dimethylaniline, where a fluorine atom is substituted at the 3-position of the aromatic ring. While the provided papers do not directly discuss 3-fluoro-N,N-dimethylaniline, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of 3-fluoro-N,N-dimethylaniline.

Synthesis Analysis

The synthesis of fluorinated anilines, such as 3-fluoro-N,N-dimethylaniline, can be complex due to the reactivity of the fluorinating agents and the potential for multiple reaction pathways. The second paper discusses the electrophilic fluorination of N,N-dimethylaniline using N–F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) . Although the study focuses on different positions of fluorination and other amines, it highlights the challenges in achieving selective fluorination and the formation of complex mixtures, which is relevant for the synthesis of 3-fluoro-N,N-dimethylaniline.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is critical in determining their fluorescence and reactivity. The first paper investigates the fluorescence behavior of 4-fluoro-N,N-dimethylaniline using quantum chemical methods . The study reveals that the molecule relaxes from an excited state to a linear, almost planar state from which emission occurs. This information is valuable for understanding the potential molecular structure and behavior of 3-fluoro-N,N-dimethylaniline, as the position of the fluorine atom can significantly influence the electronic structure and properties of the molecule.

Chemical Reactions Analysis

The reactivity of fluorinated anilines with electrophilic fluorination agents is complex. The second paper shows that reactions with N,N-dimethylaniline can lead to tarring and the formation of biaryls, biarylmethanes, and N-demethylated products . This suggests that the synthesis of 3-fluoro-N,N-dimethylaniline might also result in a variety of side products, and careful optimization of reaction conditions would be necessary to improve selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-N,N-dimethylaniline can be inferred from the properties of similar compounds. The fluorine atom is highly electronegative, which can affect the acidity of the amine group, the basicity of the aromatic ring, and the overall dipole moment of the molecule. These properties are not directly discussed in the provided papers, but the studies on related compounds suggest that 3-fluoro-N,N-dimethylaniline would exhibit unique fluorescence behavior and reactivity patterns due to the presence of the fluorine atom .

科学研究应用

光物理性质和应用

荧光氨基酸:3-氟-N,N-二甲基苯胺已被研究用于开发荧光氨基酸的潜力。将这类化合物选择性地引入蛋白质中可以成为研究蛋白质结构、动态和相互作用的强大工具,正如在酵母中成功编码荧光氨基酸以研究蛋白质展开所示 (Summerer et al., 2006)。

电子光谱和激发态动力学:对3-氟-N,N-二甲基苯胺的研究集中在理解其电子跃迁和激发态动力学,特别是在荧光和电荷转移研究中的应用。例如,研究已经检查了这种化合物所表现出的光诱导分子内电荷转移和双重荧光 (Fujiwara et al., 2013)。

材料科学和化学合成

聚合物科学:在聚合物科学领域,3-氟-N,N-二甲基苯胺的衍生物已被用于合成聚酰胺和聚酰亚胺。这些聚合物表现出高玻璃化转变温度,表明它们在先进材料中的潜在用途 (Liaw et al., 2002)。

光稳定效应:已经研究了对3-氟-N,N-二甲基苯胺的某些取代基的光稳定效应,提供了有助于设计较少光毒性药物的见解,特别是氟化药物 (Protti et al., 2012)。

方酮化学:在方酮化学中,涉及3-氟-N,N-二甲基苯胺的混合物已被合成用于它们的静电印刷特性。这项研究对于改善某些组合物的光敏感性具有重要意义 (Law et al., 1988)。

安全和危害

属性

IUPAC Name |

3-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDGNMXIOGQCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343025 | |

| Record name | 3-Fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N,N-dimethylaniline | |

CAS RN |

2107-43-9 | |

| Record name | 3-Fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

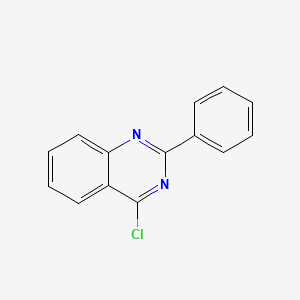

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

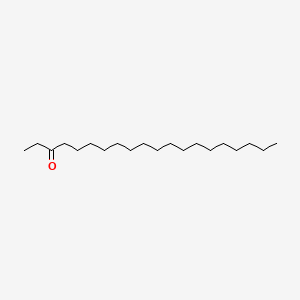

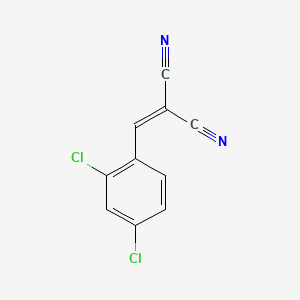

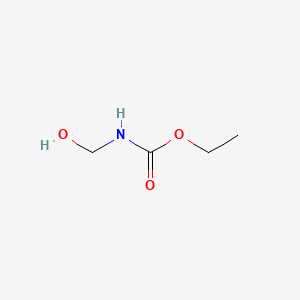

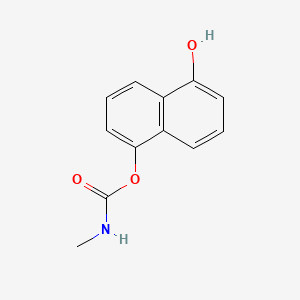

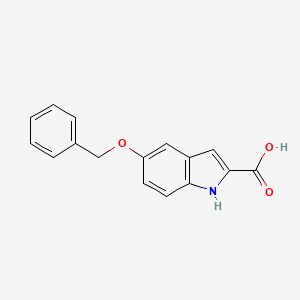

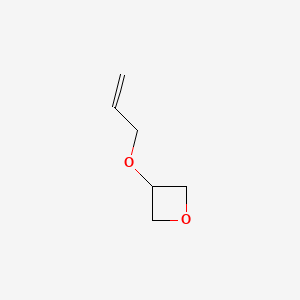

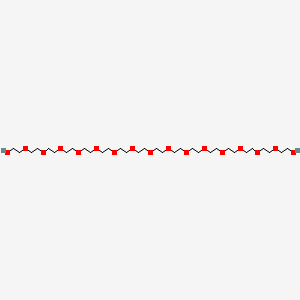

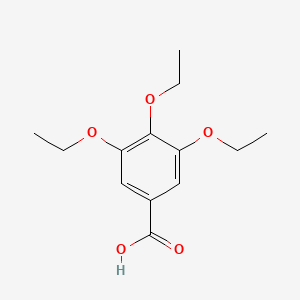

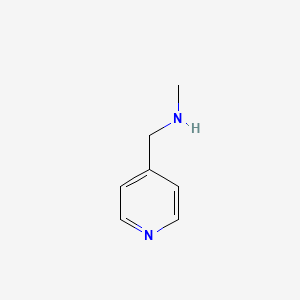

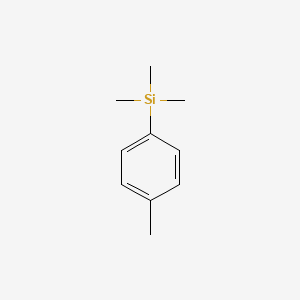

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。